molecular formula C12H19NO3 B2381960 1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one CAS No. 2187469-65-2

1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one

Cat. No.: B2381960
CAS No.: 2187469-65-2
M. Wt: 225.288
InChI Key: AOETWOWSADGPQU-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[45]decan-9-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique spirocyclic structure

Chemical Reactions Analysis

1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-4-10(14)13-7-11(2,3)16-12(8-13)5-6-15-9-12/h4H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOETWOWSADGPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2(O1)CCOC2)C(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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